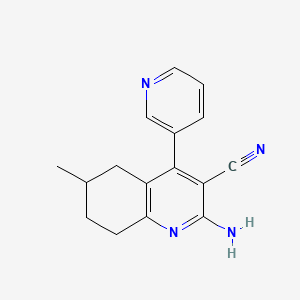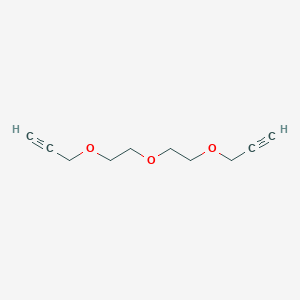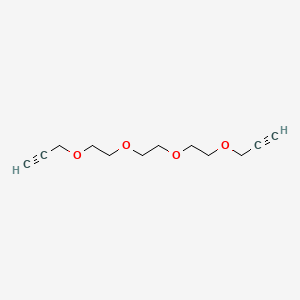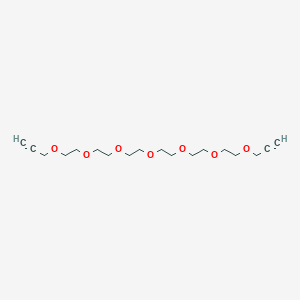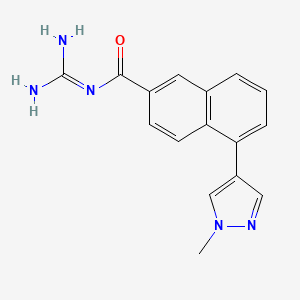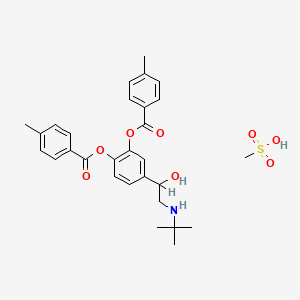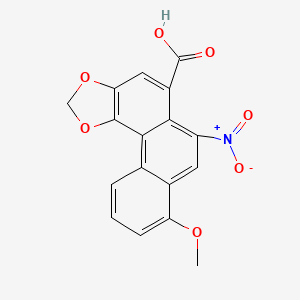
アリストロキア酸
概要
説明
Aristolochic acid is a family of naturally occurring compounds found in the Aristolochiaceae plant family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent carcinogenic, mutagenic, and nephrotoxic properties . Historically, Aristolochic acid-containing plants have been used in traditional medicine across various cultures, including Chinese herbal medicine, to treat a range of ailments .
科学的研究の応用
Aristolochic acid has been extensively studied for its biological and toxicological properties. Some key applications include:
作用機序
アリストロキア酸は、いくつかのメカニズムを通じてその効果を発揮します:
DNA付加: DNAと共有結合性の付加物を形成し、変異と発がんを誘発します.
シグナル伝達経路: NF-κBおよびSTAT3経路を活性化し、炎症とアポトーシスに寄与します.
類似化合物:
アリストロラクタム: アリストロキア酸の還元された誘導体で、同様の毒性学的プロファイルを持っています.
ニトロフェナントレンカルボン酸: 構造的に関連する化合物で、毒性の程度が異なります.
独自性: アリストロキア酸は、他の類似化合物に比べて、強力な腎毒性と発がん性を持つため、ユニークです。 安定なDNA付加物を形成し、特定の変異シグネチャを誘発する能力は、他のニトロフェナントレンカルボン酸とは異なります .
生化学分析
Biochemical Properties
Aristolochic acid interacts with various enzymes, proteins, and other biomolecules. It is metabolized by oxidation and reduction pathways, or phase I metabolism . The reduction of aristolochic acid I produces aristolactam I, which has been observed in the urine . Further processing of aristolactam I by O-demethylation results in aristolactam Ia, the primary metabolite .
Cellular Effects
Aristolochic acid has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), aristolochic acid activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
Aristolochic acid exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins to induce genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes . It can also cause hepatic injury through oxidative stress, as well as mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of aristolochic acid change over time in laboratory settings. After continuous intraperitoneal injection of aristolochic acid solution for 28 days, the swollen and necrotic renal tubular epithelial cells were histologically observed . In addition, blood urea nitrogen (BUN) and creatinine (Cre) were significantly increased, indicating aristolochic acid could induce serious kidney lesions in broilers .
Dosage Effects in Animal Models
The effects of aristolochic acid vary with different dosages in animal models. Aristolochic acid stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days . This is a daily dose of approximately 0.015 mg/kg bw for a 60 kg person .
Metabolic Pathways
Aristolochic acid is involved in several metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Transport and Distribution
Aristolochic acid is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of aristolochic acid I .
Subcellular Localization
It is known that aristolochic acid can suppress NF-κB activity in normal human cells , which may partially account for the reported anti-inflammatory effects of some plants from the genus Aristolochia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aristolochic acid involves several steps, including the nitration of phenanthrene derivatives followed by methoxylation and carboxylation. One common synthetic route starts with the nitration of 1,2,3,4-tetrahydrophenanthrene, followed by oxidation to form the corresponding nitrophenanthrene carboxylic acid .
Industrial Production Methods: Industrial production of Aristolochic acid is not common due to its toxic nature. extraction from natural sources, such as Aristolochia and Asarum plants, is a more prevalent method. Techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are used to isolate Aristolochic acid from these plants .
化学反応の分析
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aristolactams.
Reduction: Nitroreduction reactions convert Aristolochic acid to N-hydroxyaristolactams.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nitroreductase enzymes or chemical reducing agents like zinc and hydrochloric acid are used.
Major Products:
Oxidation: Aristolactams.
Reduction: N-hydroxyaristolactams and other reduced derivatives.
類似化合物との比較
Aristolactams: Reduced derivatives of Aristolochic acid with similar toxicological profiles.
Nitrophenanthrene Carboxylic Acids: Structurally related compounds with varying degrees of toxicity.
Uniqueness: Aristolochic acid is unique due to its potent nephrotoxic and carcinogenic properties, which are more pronounced compared to other similar compounds. Its ability to form stable DNA adducts and induce specific mutational signatures sets it apart from other nitrophenanthrene carboxylic acids .
特性
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQZRXNYIEMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040969 | |
| Record name | Aristolochic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-67-7 | |
| Record name | Aristolochic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aristolochic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aristolochic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARISTOLOCHIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aristolochic acid A interact with its target and what are the downstream effects?
A1: AA A is metabolized in the body to form aristolactam I, which binds to DNA, forming adducts primarily at adenine bases []. This DNA damage disrupts cellular processes and can lead to mutations, ultimately contributing to both nephrotoxicity and carcinogenicity [, ].
Q2: What are the known toxic effects of aristolochic acid A?
A2: AA A is a potent nephrotoxin, causing aristolochic acid nephropathy (AAN), a serious condition characterized by renal fibrosis, kidney failure, and an increased risk of urothelial cancer [, , , ].
Q3: What evidence links Aristolochia use to human diseases?
A3: Multiple studies have identified a unique mutational signature in the TP53 gene of patients with urothelial cancer who have a history of using Aristolochia-containing herbal remedies []. This specific mutation pattern, coupled with the detection of aristolactam-DNA adducts in their tissues, provides strong evidence for the causal link between AA A exposure and cancer development [, ].
Q4: Have there been documented cases of Aristolochia-induced toxicity?
A4: Yes, a significant case involved Belgian women who developed severe nephropathy after consuming slimming pills containing Aristolochia fangchi []. This incident brought significant attention to the dangers of AA A and spurred further research into its toxic effects [, ].
Q5: What are the long-term health risks associated with aristolochic acid A exposure?
A5: Even low-level exposure to AA A can lead to irreversible kidney damage and significantly increase the risk of developing urothelial cancer, even decades after exposure [, ].
Q6: Are there any known biomarkers for monitoring aristolochic acid A-induced toxicity?
A6: Aristolactam-DNA adducts in renal tissue serve as a long-lasting biomarker of AA A exposure []. Researchers are also investigating other potential biomarkers, particularly urinary markers, for early detection and monitoring of AAN [, ].
Q7: What is being done to address the risks associated with Aristolochia herbs?
A7: Several countries have banned the use of Aristolochia-containing herbal medicines []. Public awareness campaigns are crucial to educate people about the risks associated with these plants and to encourage the use of safer alternatives [].
Q8: What is the molecular formula and weight of aristolochic acid A?
A8: The molecular formula of AA A is C17H11NO7, and its molecular weight is 341.28 g/mol.
Q9: What spectroscopic data is available for aristolochic acid A?
A9: Various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize AA A [, ]. These techniques provide detailed information about the compound's structure, including the presence of specific functional groups like the nitro group and the carboxylic acid group [, ].
Q10: What analytical methods are used to detect and quantify aristolochic acid A in plant material and biological samples?
A10: High-performance liquid chromatography (HPLC), often coupled with MS or ultraviolet (UV) detection, is widely employed for the sensitive and specific detection and quantification of AA A in various matrices, including plant extracts, herbal remedies, and biological fluids [, , , ].
Q11: What are the challenges in analyzing aristolochic acid A in complex matrices?
A11: Analyzing AA A in complex matrices like herbal remedies can be challenging due to the presence of other compounds that may interfere with the analysis [, ]. Efficient extraction and purification techniques are essential to isolate AA A and ensure accurate quantification [, ].
Q12: How do structural modifications of aristolochic acid A affect its activity?
A12: Research on AA A analogues has shown that even minor structural modifications can significantly impact the compound's toxicity []. Understanding the SAR of AA A is crucial for developing safer analogues with potential therapeutic benefits [].
Q13: What are the challenges in developing safer aristolochic acid A analogues?
A13: The challenge lies in identifying structural modifications that eliminate or drastically reduce the nephrotoxicity and carcinogenicity of AA A while preserving or enhancing its potential therapeutic properties.
Q14: Does Aristolochia have any known ecological roles?
A15: Some Aristolochia species engage in unique pollination strategies, attracting and trapping insects within their flowers to facilitate pollination [, ]. This specialized relationship highlights the ecological significance of these plants despite their toxicity.
Q15: Are there any environmental concerns related to Aristolochia?
A16: While Aristolochia species are found naturally in various parts of the world, their use in traditional medicine and potential for contamination of other plant materials raise concerns about their environmental impact and the potential for human exposure [].
Q16: Are there any safe and effective alternatives to Aristolochia-containing remedies?
A16: Yes, depending on the specific traditional use, safer and potentially effective alternatives from other plant sources or synthetic drugs are available. It is crucial to consult with healthcare professionals for appropriate diagnosis and treatment options.
Q17: What research tools and resources are available for studying Aristolochia and aristolochic acid A?
A19: Researchers utilize various resources, including botanical gardens, herbarium specimens, and online databases, to study the taxonomy, distribution, and chemical composition of different Aristolochia species []. Advanced analytical techniques, cell culture models, and animal models are employed to investigate the biological activity and toxicity of AA A [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
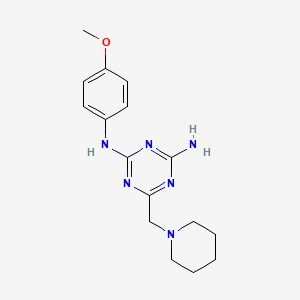
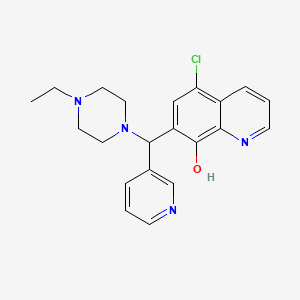
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
